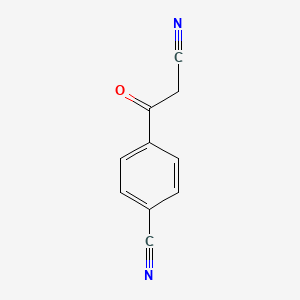

4-(2-Cyanoacetyl)Benzonitrile

Description

4-(2-Cyanoacetyl)benzonitrile is a solid organic compound with the molecular formula C₁₀H₆N₂O. aksci.com It is structurally defined by a benzonitrile (B105546) framework substituted at the para (4-position) with a cyanoacetyl group. This unique combination of functional groups makes it a valuable intermediate and building block in various synthetic applications. Research into this compound often focuses on leveraging the distinct reactivity of its nitrile and cyanoacetyl moieties to construct more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆N₂O | aksci.com |

| Molecular Weight | 170.17 g/mol | aksci.com |

| CAS Number | 71292-11-0 | ambeed.comcymitquimica.com |

| Appearance | Yellow solid | rsc.orgamazonaws.com |

| Melting Point | 121–122 °C / 122-126 °C | rsc.orgamazonaws.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyanoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-5-10(13)9-3-1-8(7-12)2-4-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFABIHFBLNTOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501809 | |

| Record name | 4-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71292-11-0 | |

| Record name | 4-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Cyanoacetyl Benzonitrile

Established Synthetic Routes

The synthesis of 4-(2-Cyanoacetyl)Benzonitrile can be achieved through several established pathways, including palladium-catalyzed carbonylative coupling, one-pot multicomponent reactions, condensation reactions, and reactions involving amides and acetonitriles.

Palladium-Catalyzed Carbonylation Approaches from Aryl Iodides

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of β-ketonitriles, including this compound. amazonaws.comrsc.org This approach typically involves the reaction of an aryl halide with a suitable cyano-containing nucleophile under a carbon monoxide atmosphere, facilitated by a palladium catalyst.

One specific method involves the palladium-catalyzed carbonylation of 4-iodobenzonitrile (B145841) with trimethylsilylacetonitrile. amazonaws.com In a reported procedure, 4-iodobenzonitrile was coupled with trimethylsilylacetonitrile to produce this compound in a 41% yield. amazonaws.com Another protocol describes a three-component coupling for generating 3-oxo-3-(hetero)arylpropanenitriles. acs.org This involves a carbonylative palladium-catalyzed α-arylation of tert-butyl 2-cyanoacetate with (hetero)aryl bromides, followed by an acid-mediated decarboxylation step. acs.org This method has been successfully applied to the synthesis of this compound from 4-bromobenzonitrile, yielding the product as a yellow solid. acs.org

These palladium-catalyzed methods, while effective, are often associated with the use of aryl iodides, which can be expensive. acs.org However, recent advancements have expanded the scope to include more readily available aryl bromides. acs.org

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound from simple precursors in a single synthetic operation. ijiset.comnih.gov These reactions are advantageous due to their operational simplicity and reduction of waste, time, and labor. ijiset.com

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the general principle involves the reaction of three or more components that sequentially transform into the desired product. nih.govsioc-journal.cn For instance, the synthesis of various heterocyclic compounds often utilizes MCRs where a cyanoacetyl-containing precursor is a key component. mdpi.com A general approach could involve the reaction of a benzonitrile (B105546) derivative, a source for the cyanoacetyl group like cyanoacetic acid, and other reagents under controlled conditions.

Condensation Reactions with Precursors

Condensation reactions are a fundamental method for forming carbon-carbon bonds and are widely used in the synthesis of β-ketonitriles. numberanalytics.com This strategy for producing this compound typically involves the reaction of a benzonitrile derivative with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters.

One common approach is the Claisen-type condensation. For example, the reaction of methyl 4-cyanobenzoate (B1228447) with acetonitrile (B52724) in the presence of a strong base can yield this compound. chemsrc.com A specific literature procedure reports a yield of approximately 95% for this transformation. chemsrc.com Another variation involves the condensation of a benzonitrile derivative with cyanoacetic acid in the presence of a base.

Knoevenagel condensation, a variation of the aldol (B89426) condensation, can also be employed. researchgate.net This involves the reaction of an aldehyde or ketone with an active methylene compound. While not a direct route to this compound from a simple benzonitrile, it is a key reaction in the synthesis of related structures and highlights the utility of condensation chemistry in this area. researchgate.net

Reactions Involving Amides and Acetonitriles

A transition-metal-catalyst-free method for synthesizing β-ketonitriles involves the reaction of amides with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). rsc.orgrsc.org This approach is notable for its mild reaction conditions and tolerance of a wide variety of functional groups. rsc.org

In a general procedure, a tertiary amide is reacted with acetonitrile and LiHMDS in a solvent like toluene. rsc.org The reaction proceeds at room temperature and, after quenching, the desired β-ketonitrile can be isolated. For the synthesis of this compound, a suitable starting material would be a derivative of 4-cyanobenzamide. For instance, using tert-butyl (4-cyanobenzoyl)(phenyl)carbamate as the amide precursor, this compound was obtained in a 72% yield after purification. rsc.org This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents. rsc.org

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, as well as for developing more efficient and environmentally friendly synthetic processes. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. prismbiolab.comrsc.org

In the context of palladium-catalyzed reactions, the choice of ligand can significantly impact the reaction's efficiency. For the carbonylative α-arylation of tert-butyl cyanoacetate (B8463686), a palladium/Xantphos catalytic system was found to be effective. acs.org The optimization of base and other additives is also critical. For instance, a combination of anhydrous magnesium chloride and N,N-dicyclohexyl-N-methylamine was used for the deprotonation step in this reaction. acs.org

For condensation reactions, the choice of base and solvent is paramount. In the synthesis of this compound from methyl 4-cyanobenzoate and acetonitrile, the use of a strong base is necessary to deprotonate the acetonitrile. chemsrc.com The temperature can also be controlled to optimize the yield and minimize side reactions.

In one-pot multicomponent reactions, the optimization process can be more complex due to the number of variables. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters simultaneously. prismbiolab.com For example, in the synthesis of tetrazolopyrimidines, various solvents and basic catalysts were screened, with DMF and triethylamine (B128534) being identified as optimal for the reaction. mdpi.com

The use of microwave irradiation has also been explored as a method to enhance reaction rates and yields. scirp.org This technique can significantly shorten reaction times compared to conventional heating.

Below is a data table summarizing the yields of this compound obtained through different synthetic methods.

| Synthetic Method | Starting Materials | Catalyst/Reagents | Yield (%) | Reference |

| Palladium-Catalyzed Carbonylation | 4-Iodobenzonitrile, Trimethylsilylacetonitrile | Palladium Catalyst | 41 | amazonaws.com |

| Palladium-Catalyzed Carbonylation | 4-Bromobenzonitrile, tert-Butyl Cyanoacetate | Palladium/Xantphos, MgCl₂, Cy₂NMe | Not specified | acs.org |

| Condensation Reaction | Methyl 4-cyanobenzoate, Acetonitrile | Strong Base | ~95 | chemsrc.com |

| Reaction of Amide and Acetonitrile | tert-Butyl (4-cyanobenzoyl)(phenyl)carbamate, Acetonitrile | LiHMDS | 72 | rsc.org |

Chemical Reactivity and Transformation Pathways

Fundamental Reactivity of the Cyanoacetyl Moiety

The cyanoacetyl group, -(C=O)CH2CN, is the molecule's most dynamic reactive center. It combines the electrophilicity of a ketone, the reactivity of a nitrile, and the nucleophilicity of an active methylene (B1212753) group, making it a versatile building block in synthesis. smolecule.com This unique combination allows for a variety of reactions, including additions, condensations, and cyclizations.

The carbon atom of a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgchemistrysteps.com This allows it to undergo nucleophilic addition reactions. While the cyanoacetyl moiety is often utilized for its active methylene group, its cyano group can also be a target for nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the nitrile carbon to form an imine anion intermediate. chemistrysteps.compearson.com Subsequent hydrolysis of this intermediate yields a ketone. This pathway offers a method to further elaborate the side chain of the molecule. The nitrile group's reactivity allows it to serve as a key synthetic handle for transformations into various other functional groups. researchgate.net

A hallmark of the cyanoacetyl group is the high acidity of the methylene protons (-CH2-) situated between the electron-withdrawing carbonyl and cyano functionalities. thieme-connect.de This "active methylene" character allows for easy deprotonation by a base to form a stabilized carbanion (enolate). This nucleophilic enolate is central to carbonyl condensation reactions, such as the Knoevenagel condensation. latech.edunumberanalytics.com

In a typical reaction, the enolate of 4-(2-Cyanoacetyl)Benzonitrile attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org This nucleophilic addition results in a β-hydroxy intermediate, which can subsequently dehydrate, often under the reaction conditions, to yield a new α,β-unsaturated product. numberanalytics.com The reactivity of the active methylene group in compounds with the general structure XCH2CO2Et has been shown to decrease in the order: nitro > cyano > acetyl > benzoyl. thieme-connect.de This highlights the strong activating effect of the cyano group in promoting condensation reactions.

The general mechanism for this condensation involves:

Enolate Formation : A base abstracts a proton from the α-carbon to form the nucleophilic enolate. numberanalytics.com

Nucleophilic Attack : The enolate attacks the carbonyl carbon of another compound. latech.edunumberanalytics.com

Protonation/Dehydration : The resulting alkoxide is protonated to form an aldol (B89426) addition product, which may then be dehydrated to form a conjugated enone. latech.edulibretexts.org

The versatile reactivity of the cyanoacetyl group makes this compound an excellent starting material for the synthesis of various heterocyclic compounds. smolecule.comrsc.org The products of condensation or addition reactions often contain functional groups positioned for subsequent intramolecular cyclization, leading to the formation of stable ring systems. iupac.orgmdpi.com These reactions are powerful tools for building complex molecular architectures like pyridines, pyrimidines, pyrans, and quinazolines. rsc.orgnih.govresearchgate.net

For instance, the reaction of a cyanoacetyl precursor with a binucleophilic reagent can initiate a cascade of reactions culminating in a heterocycle. Research on similar cyanoacetyl compounds, such as 3-cyanoacetyl indoles, has demonstrated their utility in multicomponent reactions to construct a wide variety of heterocyclic systems. rsc.org

| Heterocycle Class | Reactants / Conditions | Description | Citations |

| Quinazolines | 2-(Acylamino)benzonitriles and primary arylamines | The nitrile group participates in a cyclization reaction to form the quinazoline (B50416) ring system. | researchgate.net |

| Pyrrolidines / Piperidines | Radical addition/cyclization of oxime ethers | A domino reaction involving radical addition to an oxime ether followed by an ionic cyclization to form nitrogen-containing heterocycles. | iupac.org |

| A-Pentacyclic Cyano-enone | Base-catalyzed intramolecular cyclization (t-BuOH/t-BuOK) | An intramolecular nitrile-anionic cyclization of a metalated β-oxonitrile leads to a fused ring system. | mdpi.com |

| 2,4-Diarylquinazolines | Palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles | A process involving nucleophilic addition followed by intramolecular cyclization incorporating the nitrile's nitrogen atom. | nih.gov |

Condensation Reactions with Carbonyl Compounds[3],

Transformations of the Nitrile Group

The aromatic nitrile group on the benzonitrile (B105546) ring is also a site of significant chemical reactivity. Though generally less reactive than the cyanoacetyl moiety under many conditions, it can be transformed into several other important functional groups through standard organic reactions. researchgate.netevitachem.com

Key transformations include:

Hydrolysis : Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate (benzamide derivative) to ultimately yield a carboxylic acid (4-carboxy-2-cyanoacetylbenzene). libretexts.orgchemistrysteps.compearson.comlibretexts.org

Reduction : The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation, which would yield a benzylamine (B48309) derivative. libretexts.orgchemistrysteps.comevitachem.comlibretexts.org

Reaction with Organometallics : Treatment with Grignard or organolithium reagents followed by aqueous workup converts the nitrile into a ketone. libretexts.orgchemistrysteps.compearson.com This provides a route to synthesize various acylbenzene derivatives.

| Transformation | Reagents | Product Functional Group | Citations |

| Hydrolysis | H3O⁺ or OH⁻, H₂O, heat | Carboxylic Acid | libretexts.orgchemistrysteps.compearson.com |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | libretexts.orgchemistrysteps.comevitachem.com |

| Ketone Synthesis | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone | libretexts.orgchemistrysteps.compearson.com |

Exploration of Reaction Mechanisms

Understanding the step-by-step mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

Nucleophilic Addition to Nitriles : The reaction is initiated by the attack of a nucleophile on the electrophilic carbon of the C≡N triple bond. This breaks the pi bond, and the electron pair moves to the nitrogen atom, forming an imine anion intermediate. In the case of Grignard reactions, this intermediate is hydrolyzed in a subsequent step to form a ketone. libretexts.orgchemistrysteps.com For reduction with LiAlH4, a hydride ion acts as the nucleophile. The resulting imine anion is then attacked by a second hydride ion, leading to a dianion which, upon protonation with water, gives the primary amine. libretexts.org

Knoevenagel Condensation : The mechanism begins with a base removing a proton from the α-carbon of the cyanoacetyl group, creating a resonance-stabilized enolate. This enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone in a nucleophilic addition step. numberanalytics.comlibretexts.org This forms a tetrahedral alkoxide intermediate. Protonation of the alkoxide yields a β-hydroxy adduct (the aldol product), which can then undergo base-catalyzed dehydration to form the final α,β-unsaturated product. numberanalytics.comlibretexts.org

Acid-Catalyzed Nitrile Hydrolysis : The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon. A proton transfer from the oxygen to the nitrogen results in an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Under continued heating in acid, the amide is then hydrolyzed further to the corresponding carboxylic acid. libretexts.org

Synthesis and Exploration of 4 2 Cyanoacetyl Benzonitrile Derivatives

Heterocyclic Derivatives Synthesis

The reactivity of 4-(2-Cyanoacetyl)benzonitrile allows for its use in cyclocondensation reactions to form a range of heterocyclic compounds. These reactions typically exploit the 1,3-dicarbonyl-like nature of the molecule, where the ketone and nitrile groups react with binucleophilic reagents.

The synthesis of pyrazole (B372694) derivatives from this compound is a direct application of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). In this case, the β-ketonitrile reacts smoothly with hydrazine hydrate (B1144303) or its substituted derivatives. beilstein-journals.org The reaction mechanism proceeds through an initial nucleophilic attack by the hydrazine on the electrophilic carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine attacks the carbon of the nitrile group, leading to the formation of a 5-aminopyrazole ring after tautomerization. beilstein-journals.orgresearchgate.net

The general reaction is as follows:

Reaction Scheme: Pyrazole Synthesis

This method is highly versatile for producing a wide array of substituted 5-aminopyrazoles, which are valuable synthons for more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgscirp.orgTable 1: Synthesis of Pyrazole Derivative Data based on established reactions for β-ketonitriles. beilstein-journals.orggoogle.commdpi.com

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | Hydrazine hydrate | 5-amino-3-(4-cyanophenyl)-1H-pyrazole | Ethanol, Reflux |

Pyrimidine (B1678525) Derivatives Pyrimidine rings can be synthesized by reacting this compound with compounds containing an amidine functional group, such as guanidine (B92328) or urea. This reaction is analogous to the classical Biginelli or Remlinger syntheses. The active methylene (B1212753) carbon of the benzonitrile (B105546) derivative first condenses with an aldehyde (if used in a three-component reaction) or reacts directly with the amidine. The process involves condensation and subsequent cyclization to yield the pyrimidine ring. scholarsresearchlibrary.comresearchgate.netFor example, reaction with guanidine would lead to a 2-amino-4-hydroxy-6-(4-cyanophenyl)pyrimidine-5-carbonitrile.

Table 2: Synthesis of a Pyrimidine Derivative Data based on established one-pot reactions for pyrimidine synthesis. scholarsresearchlibrary.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|

Pyridopyrimidine Derivatives The synthesis of pyridopyrimidines, which are fused pyridine (B92270) and pyrimidine ring systems, can be approached in several ways. One common strategy involves the initial synthesis of a functionalized pyrimidine or pyridine ring, which is then used to construct the second ring. nih.govresearchgate.netFor instance, a 2-aminopyrimidine (B69317) derivative formed from this compound could be further reacted with a 1,3-dielectrophilic species to build the adjoining pyridine ring. Alternatively, a pre-formed aminopyridine could react with this compound. Routes often begin with aryl acetonitriles to build the pyridine ring first, followed by condensation with a pyrimidine precursor. nih.gov

The Hantzsch thiazole (B1198619) synthesis is a classical and effective method for forming thiazole rings. jpionline.orgThis reaction requires an α-haloketone and a thioamide. To utilize this compound for this purpose, it must first be halogenated at the active methylene position to create the requisite α-haloketone intermediate, 4-(2-bromo-2-cyanoacetyl)benzonitrile. This intermediate can then be reacted with a thioamide, such as thiourea, to yield a 2-aminothiazole (B372263) derivative. researchgate.netbepls.com The reaction proceeds by the nucleophilic sulfur of the thioamide attacking the carbon bearing the halogen, followed by cyclization through the attack of the thioamide nitrogen on the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

Reaction Scheme: Thiazole Synthesis

Table 3: Hantzsch Synthesis of a Thiazole Derivative Data based on the general Hantzsch thiazole synthesis protocol. jpionline.orgekb.egglobalresearchonline.net

| Intermediate | Reagent | Product | Conditions |

|---|---|---|---|

| 4-(2-bromo-2-cyanoacetyl)benzonitrile | Thiourea | 2-Amino-4-(4-cyanophenyl)-5-cyanothiazole | Ethanol, Reflux |

Quinazolines are bicyclic heterocycles composed of fused benzene (B151609) and pyrimidine rings. Their synthesis often starts from 2-aminobenzonitrile (B23959) or its derivatives. researchgate.netorganic-chemistry.orgThis compound can be used as a three-carbon component in a reaction with 2-aminobenzonitrile. The reaction can be catalyzed by an acid, leading to a [4+2] annulation. mdpi.comThe proposed mechanism involves the activation of the nitrile in the 2-aminobenzonitrile derivative, followed by nucleophilic attack from the enol or enamine form of this compound and subsequent cyclization and aromatization to yield the quinazoline (B50416) scaffold. mdpi.comnih.govrsc.orgTable 4: Synthesis of a Quinazoline Derivative Data based on established annulation reactions. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product |

|---|

The reactivity of the β-ketonitrile group in this compound makes it a precursor for other nitrogen-containing heterocycles as well. A notable example is the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes. While thiophenes are not nitrogen heterocycles themselves, the 2-amino group provides a handle for subsequent cyclizations to form fused nitrogen-containing systems like thienopyrimidines. The Gewald reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. researchgate.netderpharmachemica.com Another important reaction is the synthesis of substituted pyridines. Through reactions like the Guareschi-Thorpe condensation, β-ketonitriles can react with cyanoacetamide or other active methylene compounds in the presence of a base to form highly substituted pyridone derivatives.

Quinazoline Derivatives[12],

Functionalization via Acylation Reactions

The active methylene group in this compound is acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. shivajicollege.ac.inThis acidity allows for the deprotonation of the methylene carbon by a suitable base (e.g., sodium ethoxide) to form a stable enolate. This nucleophilic enolate can then readily participate in C-acylation reactions with various acylating agents, such as acid chlorides or anhydrides. stackexchange.comorganic-chemistry.org This reaction introduces a third carbonyl group, transforming the β-ketonitrile into a 1,3,5-tricarbonyl-type compound, which is a highly versatile intermediate for further, more complex chemical transformations.

Reaction Scheme: C-Acylation of Active Methylene Group

Table 5: Acylation of this compound Data based on general principles of active methylene compound alkylation and acylation. shivajicollege.ac.instackexchange.comorganic-chemistry.org

| Reactant | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Sodium Ethoxide | 4-(2-Cyano-1,3-dioxobutanoyl)benzonitrile |

Development of Advanced Molecular Scaffolds

The strategic use of this compound as a foundational building block has led to the development of a multitude of advanced molecular scaffolds. Its unique structure, featuring a benzonitrile group and a reactive cyanoacetyl moiety, offers versatile opportunities for chemical transformations. smolecule.com Researchers have exploited these features to construct complex heterocyclic systems and other novel molecular architectures with significant potential in medicinal chemistry and materials science. smolecule.comnih.gov

The development of these scaffolds often relies on the inherent reactivity of the β-ketonitrile functional group. acs.org This group is a key participant in a variety of synthetic transformations, including condensation and cyclization reactions, which are fundamental to building more elaborate molecular structures. smolecule.comwhiterose.ac.uk A primary strategy involves leveraging the dual functional groups of this compound to engage in multi-component reactions or sequential cyclizations, thereby generating molecular diversity from a single, readily accessible starting material. smolecule.comwhiterose.ac.uk

One of the most powerful techniques for synthesizing the core structure and its derivatives is through palladium-catalyzed reactions. For instance, a three-component coupling protocol involving a palladium-catalyzed carbonylative α-arylation of a cyanoacetate (B8463686) precursor with an aryl bromide can produce various β-ketonitriles, including this compound. acs.org This method demonstrates high functional group tolerance, accommodating both electron-withdrawing and electron-donating groups on the aryl bromide, leading to yields ranging from 63% to 89%. acs.org

The transformation of this compound into advanced heterocyclic scaffolds is a major focus of research. Heterocyclic compounds are central to drug discovery, with over 85% of FDA-approved medications containing a heterocyclic core. nih.gov The cyanoacetyl group within the molecule is particularly adept at participating in condensation reactions to form these critical structures. smolecule.com For example, derivatives of this compound can serve as precursors for pyrazoles, a class of compounds with known biological importance. researchgate.netki.se Although direct synthesis from this compound is a specific application, the general methodology involves reacting β-dicarbonyl compounds with hydrazine derivatives to yield the pyrazole ring system. ki.se

Furthermore, the benzonitrile moiety itself can be a platform for constructing fused ring systems. Research into related benzonitrile structures has shown pathways to complex scaffolds like benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidines. researchgate.net These syntheses often involve multi-step sequences that begin with a three-component condensation, showcasing a strategy that combines multiple simple molecules to create a complex, polycyclic scaffold. researchgate.net The development of such convergent synthetic routes allows for the efficient assembly of molecules that merge multiple medicinally relevant scaffolds, such as benzimidazole (B57391) and purine. researchgate.net

The concept of a "molecular scaffold" is central to modern synthetic chemistry, aiming to create core structures that can be further decorated to explore chemical space. whiterose.ac.ukossila.com this compound is an ideal starting point for such "lead-oriented synthesis," where the goal is to produce a wide array of diverse, lead-like molecular scaffolds from a minimal set of precursors. whiterose.ac.uk By applying a toolkit of robust cyclization reactions, researchers can transform precursors derived from this compound into a variety of six- or seven-membered lactams, diketopiperazines, and other complex ring systems. whiterose.ac.uk

Below is a table summarizing the development of advanced molecular scaffolds from precursors like this compound.

| Scaffold Type | Synthetic Method | Key Features and Potential Applications | Reference |

|---|---|---|---|

| β-Ketonitriles | Palladium-Catalyzed Carbonylative α-Arylation | Core structure for further derivatization; versatile intermediate. | acs.org |

| Pyrazoles | Condensation with Hydrazine Derivatives | Biologically significant heterocyclic core for medicinal chemistry. | researchgate.netki.se |

| Benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidines | Three-Component Condensation followed by Reduction and Cyclization | Complex, fused heterocyclic system combining benzimidazole and pyrimidine scaffolds for antitubercular agents. | researchgate.net |

| Lactams (6- and 7-membered) | Deprotection-triggered Lactamization | Common structural motif in pharmaceuticals; part of lead-oriented synthesis. | whiterose.ac.uk |

| Benzotriazines | Reaction of o-azidobenzonitriles with Grignard or lithium reagents | Unexpected product formation from substituted azidobenzonitriles, demonstrating complex reactivity pathways. | ki.se |

Research Applications in Advanced Chemical Sciences

Applications in Organic Synthesis

In the realm of organic synthesis, 4-(2-Cyanoacetyl)Benzonitrile is recognized for its role as a foundational unit for creating more intricate molecules. The presence of multiple reactive sites—the ketone carbonyl group, the acidic α-methylene protons, and the two nitrile groups—allows for a wide range of chemical modifications.

Chemical building blocks are fundamental molecular units used to construct larger, more complex compounds. smolecule.com this compound is a prime example of a versatile building block due to its pre-packaged functionalities. The cyanoacetyl group, in particular, is a common feature in molecules designed for creating heterocyclic compounds. smolecule.com The reactivity of this group, combined with the stable benzonitrile (B105546) platform, allows chemists to use this compound as a starting point for assembling a variety of complex molecular architectures.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural elements from each starting material. mdpi.com These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. mdpi.com

The structure of this compound makes it an ideal candidate for participation in MCRs. Specifically, it can be utilized in variations of the well-established four-component reaction for synthesizing polysubstituted 2-amino-3-cyanopyridines. This reaction typically involves an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate. mdpi.comresearchgate.netsemanticscholar.org this compound cleverly combines the roles of both the ketone and the malononitrile component. For instance, in a reaction with an aldehyde and ammonium acetate, it can lead to the formation of a highly substituted pyridine (B92270) ring, demonstrating its utility in generating complex heterocyclic systems in a single, efficient step.

Table 1: General Scheme for Multicomponent Synthesis of Substituted Pyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | Ketone | Malononitrile | 2-Amino-3-cyanopyridine (B104079) | mdpi.comsemanticscholar.org |

A precursor is a compound that participates in a chemical reaction that produces another compound. The products derived from this compound are themselves valuable intermediates for further chemical synthesis. The 2-amino-3-cyanopyridine core structure is a key precursor for the synthesis of fused heterocyclic systems. mdpi.com

A notable example is the synthesis of pyrido[2,3-d]pyrimidines. These bicyclic heterocycles, which are of interest in medicinal chemistry, can be prepared by the intermolecular cyclization of 2-amino-3-cyanopyridine derivatives with reagents such as formamide. mdpi.com Therefore, this compound serves as a direct precursor to polysubstituted pyridines, which in turn are precursors to more complex, fused ring systems.

Table 2: Synthesis of Fused Heterocycles from 2-Amino-3-cyanopyridines

| Starting Material | Reagent | Product | Reference |

|---|

Intermediate in Multicomponent Reaction Systems

Contributions to Medicinal Chemistry Research

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a significant tool in medicinal chemistry for the discovery of new therapeutic agents. nih.gov

Pharmaceutical intermediates are the chemical building blocks that form the basis for the synthesis of active pharmaceutical ingredients (APIs). smolecule.com Heterocyclic structures, such as pyridines and pyrimidines, are core components of numerous drugs. semanticscholar.orgnih.gov By providing an efficient route to these important heterocyclic systems, this compound functions as a key intermediate in the synthesis of compounds with potential pharmaceutical applications. Its role allows for the construction of molecular frameworks that are known to interact with biological targets, thereby serving as a foundational element in the drug discovery process.

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of related molecules. This library can then be screened for biological activity. The synthesis of diverse compounds from a common core is a central strategy in identifying new drug candidates. thermofisher.com

This compound is an excellent starting point for scaffold-based drug discovery. Through multicomponent reactions, it enables the creation of a large library of structurally diverse pyridines by simply varying the aldehyde component in the reaction. semanticscholar.org The resulting collection of novel pyridine derivatives, all sharing the 4-cyanophenyl substituent, can be evaluated for various biological activities, such as anticancer or antimicrobial effects. mdpi.com Furthermore, the subsequent conversion of these pyridines into fused systems like pyrido[2,3-d]pyrimidines generates new scaffolds, expanding the accessible chemical space for discovering novel bioactive compounds. mdpi.com

Exploration of Related Derivatives for Biological Activities

The this compound scaffold is a key starting point for the synthesis of various derivatives with significant therapeutic potential. Its ability to participate in cyclization and condensation reactions allows for the construction of numerous heterocyclic systems that have been investigated for a range of biological activities.

Antimicrobial Activity: Derivatives of cyanoacetyl compounds are recognized for their potential as antimicrobial agents. The core structure is used to synthesize more complex molecules like pyrazolo[3,4-b]pyridines, benzothiazoles, and various triazole derivatives, which have shown activity against different bacterial and fungal strains. rsc.orgmatrix-fine-chemicals.comepa.gov For instance, certain newly synthesized benzothiazole (B30560) derivatives have exhibited a broad-spectrum antibacterial profile. rsc.org Similarly, pyrazole-linked tetrazole derivatives have demonstrated moderate to good antibacterial activity. sielc.com

Antitumor Activity: The benzonitrile and cyanoacetyl groups are present in various compounds investigated for their antitumor properties. nih.gov This structural motif serves as an intermediate in the synthesis of pharmaceuticals targeting cancers. smolecule.com For example, podophyllotoxin (B1678966) analogues synthesized have shown potent antitumor activity against leukemia and other cancer cell lines. chemicalbook.com Furthermore, thiazolidinone derivatives synthesized from related cyano-acetylamino precursors have been evaluated for their antitumor effects, with some showing promising results. mdpi.com

Enzyme Inhibition: The unique electronic and structural characteristics of molecules derived from this compound allow them to interact with and inhibit specific enzymes. Benzonitrile derivatives have been investigated as inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and carbonic anhydrase (CA). evitachem.comresearchgate.net For example, a series of novel benzonitrile derivatives showed good, albeit lower than the reference, DPP-4 inhibitory activity. evitachem.com In other studies, derivatives of benzenesulfonamides have been effective inhibitors of human carbonic anhydrase isoforms I, II, and XII. researchgate.net

Androgen Receptor (AR) Antagonism: The benzonitrile scaffold is a critical component in the design of second-generation androgen receptor antagonists used in the treatment of prostate cancer. thermofisher.comfudutsinma.edu.ng Compounds like Enzalutamide (B1683756) and Apalutamide (B1683753), which are potent AR inhibitors, feature structures related to benzonitrile. thermofisher.comfudutsinma.edu.ng Research has specifically explored 4-substituted benzonitrile derivatives for their AR antagonist activity. researchgate.net These antagonists function by competitively binding to the AR, preventing nuclear translocation and its interaction with DNA, thereby inhibiting cancer cell growth. thermofisher.com

| Derivative Class | Biological Activity | Key Findings | References |

| Pyrazolo[3,4-b]pyridines | Antimicrobial | Showed promising antimicrobial activity against various strains. | matrix-fine-chemicals.com |

| Benzothiazoles | Antimicrobial, Antitumor | Exhibited broad-spectrum antibacterial profiles and cytotoxic action. | rsc.orgepa.gov |

| Thiazolidinones | Antitumor | Some derivatives exhibited promising antioxidant and antitumor activities. | mdpi.com |

| Benzonitrile-Sulfonamides | Enzyme Inhibition | Acted as effective inhibitors of carbonic anhydrase isoforms. | researchgate.net |

| Thioether-Benzonitriles | AR Antagonism | Evaluated as potential soft-drug androgen receptor antagonists. | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of derivatives from this compound. These studies elucidate how specific structural modifications influence biological activity.

For antimicrobial agents , SAR studies on pyrazole-linked tetrazole derivatives indicated that the presence of halogens at the meta position of a phenyl ring enhanced activity against all tested bacterial strains. sielc.com

In the context of enzyme inhibition , SAR studies on carbonic anhydrase inhibitors revealed that while the nature of the metal ion or other structural changes did not significantly influence inhibitory properties for most isoforms, ferrocenyl derivatives were slightly more effective. researchgate.net For a series of fluorinated benzenesulfonic ester derivatives, the position of fluorine-containing groups significantly impacted inhibitory activity against enzymes like α-glucosidase and PTP1B. noctiluca.eu

Regarding androgen receptor antagonists , SAR is well-defined. Second-generation antagonists like enzalutamide and apalutamide show a high binding affinity to the androgen receptor, which is many times greater than first-generation drugs like bicalutamide. fudutsinma.edu.ng Their nonsteroidal diarylhydantoin structure, which can be conceptually linked back to benzonitrile precursors, is key to their potent activity and their ability to overcome resistance mechanisms. thermofisher.comossila.com

Potential in Materials Science

The distinct molecular architecture of this compound, characterized by its aromatic system and multiple polar cyano and carbonyl groups, makes it a valuable component in the field of materials science.

Design of Functional Materials

This compound serves as a versatile building block for the synthesis of functional organic materials. smolecule.com Its reactive sites allow for its incorporation into larger, more complex structures such as polymers or macrocycles. For example, it has been used in reactions with other aromatic aldehydes to synthesize novel conjugated molecules, demonstrating its utility in creating new materials with specific electronic or photophysical properties. rsc.org The electron-withdrawing nature of its functional groups makes it a candidate for creating materials used in specialty chemicals and coatings. smolecule.com

Role of Aromaticity in π-π Stacking Interactions for Ordered Structures

The presence of the benzene (B151609) ring in this compound is fundamental to its ability to form ordered structures. This aromaticity facilitates non-covalent π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. smolecule.com These interactions are a driving force in crystal engineering, promoting the self-assembly of molecules into well-defined, ordered supramolecular architectures. rsc.orgnih.gov Theoretical and experimental studies on benzonitrile and related dimers confirm that π-π stacking, along with other forces like dispersion and electrostatic interactions, dictates the packing in the solid state. rsc.org

Influence of Cyano Groups in Hydrogen Bonding and Coordination Chemistry

The two cyano (C≡N) groups in this compound significantly influence its intermolecular interactions. The nitrogen atom of the cyano group has a lone pair of electrons, making it an effective hydrogen bond acceptor. smolecule.comresearchgate.net This ability to form hydrogen bonds is crucial for building predictable supramolecular networks. frontiersin.org Furthermore, the cyano groups can coordinate with metal ions, making the molecule and its derivatives useful ligands in coordination chemistry. smolecule.com The combination of hydrogen bonding and coordination capabilities allows for the design of complex, multidimensional structures with tailored properties. smolecule.com

Applications in Organic Electronics

The electronic properties of this compound and its derivatives make them highly relevant for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are key components in advanced OLEDs, particularly as materials for Thermally Activated Delayed Fluorescence (TADF). nih.gov In these systems, a donor-acceptor architecture is often employed, where an electron-donating unit (like carbazole) is linked to an electron-accepting benzonitrile unit. nih.govrsc.org This design facilitates efficient harvesting of both singlet and triplet excitons, leading to high-efficiency blue light emission. nih.gov Compounds like 2,3,5,6-Tetrakis(carbazol-9-yl)benzonitrile (4CzBN) and 2,3,4,5,6-Penta(carbazol-9-yl)benzonitrile (5CzBN) are prominent examples of high-performance blue TADF emitters based on the benzonitrile core. noctiluca.eunoctiluca.eu

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): Organic semiconductors are the active components in OFETs and OPVs. thermofisher.comfudutsinma.edu.ng Materials based on aromatic and heterocyclic structures, similar to those synthesized from benzonitrile precursors, are widely used. In OPVs, a blend of donor and acceptor organic materials absorbs sunlight to generate electricity. thermofisher.com The tunability of the electronic properties of benzonitrile derivatives makes them promising candidates for developing new high-performance semiconductors for these applications. fudutsinma.edu.ng

| Material Property | Contributing Structural Feature | Application Area | References |

| Functional Material Precursor | Reactive methylene (B1212753), cyano, and carbonyl groups | Synthesis of heterocycles, polymers | smolecule.comrsc.org |

| Ordered Structure Formation | Aromatic benzonitrile ring | Crystal engineering, supramolecular chemistry | nih.govsmolecule.comrsc.org |

| Intermolecular Interactions | Polar cyano (C≡N) groups | Liquid crystals, coordination polymers | smolecule.comresearchgate.netfrontiersin.org |

| Charge Transport/Emission | Electron-accepting benzonitrile core | OLEDs (TADF), Organic Semiconductors | nih.govrsc.org |

Development of Fluorescent and Optical Materials

The compound this compound serves as a valuable precursor in the synthesis of advanced fluorescent and optical materials. Its molecular architecture, featuring both a nitrile (-CN) and a cyanoacetyl (-CO-CH2-CN) group, imparts significant electron-withdrawing characteristics. These features are highly sought after in the design of organic molecules for optoelectronic applications. The electron-deficient nature of the benzonitrile core makes it a prime candidate for creating materials used in Organic Light-Emitting Diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters.

Derivatives built upon the benzonitrile framework are central to the development of high-efficiency blue light emitters. For instance, compounds like 2,3,5,6-tetrakis(carbazol-9-yl)benzonitrile (4CzBN) are well-known TADF emitters that showcase the potential of the benzonitrile core in achieving efficient light emission. ossila.com The synthesis of such complex molecules often relies on versatile starting materials that can be chemically modified to tune their photophysical properties. The cyanoacetyl group in this compound provides a reactive site for condensation and cyclization reactions, enabling the construction of larger, conjugated systems necessary for fluorescence.

Research into related heterocyclic systems derived from benzonitriles demonstrates the strategy of combining electron-donating and electron-withdrawing moieties to control the emission characteristics. For example, the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives, which exhibit blue fluorescence, highlights how modifying a core structure affects the absorption and emission spectra. beilstein-journals.org The photophysical properties, such as absorption maxima (λmax), emission maxima (λem), and fluorescence quantum yields (ΦF), are critical parameters in evaluating these materials. beilstein-journals.orgscirp.org While specific data for this compound itself is not extensively published, the properties of its derivatives underscore its potential. The compound's structure is conducive to creating donor-acceptor molecules, where intramolecular charge transfer (ICT) can lead to desirable optical behaviors, including solvatochromism—a change in color with the polarity of the solvent. mdpi.com

Table 1: Photophysical Properties of Selected Benzonitrile-Based Fluorescent Compounds This table presents data for representative fluorescent materials derived from benzonitrile structures to illustrate the achievable optical properties.

| Compound Name | Absorption Max (λmax) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Solvent/Medium | Reference |

|---|---|---|---|---|---|

| 2,3,5,6-tetrakis(carbazol-9-yl)benzonitrile (4CzBN) | 334 nm, 403 nm | 443 nm | - | Toluene | ossila.com |

| 2,4-Bis((p-tolyl)ethynyl)-9-chloro-5,6,7,8-tetrahydroacridine | 346 nm, 365 nm | 386 nm, 400 nm | 0.54 | Dichloromethane | beilstein-journals.org |

| 2,4-Bis((p-methoxyphenyl)ethynyl)-9-chloro-5,6,7,8-tetrahydroacridine | 349 nm, 368 nm | 426 nm | 0.81 | Dichloromethane | beilstein-journals.org |

| Silicon Phthalocyanine Derivative 1a | 681 nm | - | 0.20 | DMSO | scirp.org |

| Silicon Phthalocyanine Derivative 1b | 681 nm | - | 0.31 | DMSO | scirp.org |

Liquid Crystal Research

In the field of liquid crystal (LC) research, benzonitrile derivatives are foundational building blocks for creating mesogenic (liquid crystal-forming) molecules. taylorandfrancis.com The defining feature of these compounds is the terminal cyano (-CN) group, which possesses a strong dipole moment and high polarizability. researchgate.net These characteristics promote the intermolecular interactions necessary for the formation of the ordered, fluidic states known as mesophases (e.g., nematic, smectic). taylorandfrancis.comactachemicamalaysia.com

This compound, with its terminal nitrile and reactive cyanoacetyl group, is a strategic starting material for synthesizing novel liquid crystals. The cyanoacetyl moiety can be chemically transformed to introduce various linking groups and terminal chains, allowing for the systematic design of molecules with specific mesomorphic properties. The synthesis of calamitic (rod-shaped) liquid crystals often involves connecting a rigid core, which could be derived from this compound, to flexible terminal chains, such as alkoxy groups. rsc.org The length of these chains is a critical factor that influences the type of mesophase formed and the temperature range over which it is stable. mdpi.com

A pertinent example is the synthesis of a series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, which feature a bent-core structure incorporating the benzonitrile unit. rsc.org Studies on these compounds reveal a clear relationship between the length of the terminal alkoxy chain and the resulting liquid crystalline behavior. Shorter chains tend to favor the formation of a nematic (N) phase, where molecules have long-range orientational order but no positional order. rsc.org As the chain length increases, more highly ordered phases, such as columnar (Col) phases, become predominant. rsc.org This ability to tune phase behavior through molecular engineering is a cornerstone of liquid crystal science, enabling the development of materials for applications like displays and sensors. rsc.orgrsc.org

Table 2: Phase Transition Temperatures of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles This table shows the effect of varying the terminal alkoxy chain length (m) on the mesomorphic properties of a series of benzonitrile derivatives. (Cr = Crystal, N = Nematic, Col = Columnar, I = Isotropic Liquid)

| Compound (m = number of carbons in alkoxy chain) | Heating Transitions (°C) | Cooling Transitions (°C) | Reference |

|---|---|---|---|

| m = 4 | Cr 165.0 N 175.0 I | I 172.0 N 124.0 Cr | rsc.org |

| m = 6 | Cr 144.0 Col 170.0 I | I 167.0 Col 129.0 Cr | rsc.org |

| m = 8 | Cr 130.0 Col 166.0 I | I 164.0 Col 130.0 Cr | rsc.org |

| m = 10 | Cr 124.0 Col 161.0 I | I 159.0 Col 124.0 Cr | rsc.org |

| m = 12 | Cr 118.0 Col 156.0 I | I 154.0 Col 120.0 Cr | rsc.org |

| m = 14 | Cr 112.0 Col 152.0 I | I 150.0 Col 114.0 Cr | rsc.org |

Advanced Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of 4-(2-Cyanoacetyl)Benzonitrile, offering a non-destructive means to probe its molecular structure and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzonitrile (B105546) ring appear as multiplets or distinct doublets in the downfield region, usually between δ 7.7 and 8.0 ppm. The chemical shifts are influenced by the electron-withdrawing nature of both the cyano and the cyanoacetyl groups. The methylene (B1212753) protons of the cyanoacetyl group typically resonate as a singlet around δ 4.05 ppm. acs.org

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the aromatic ring exhibit signals in the range of δ 128 to 140 ppm. The nitrile carbon of the benzonitrile group is typically observed around δ 118 ppm, while the carbon of the cyano group in the acetyl chain appears near δ 113 ppm. The carbonyl carbon of the ketone is found further downfield, around δ 186 ppm, and the methylene carbon resonates at approximately δ 29.6 ppm. acs.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.87 | d, J = 8.8 Hz | Aromatic CH |

| ¹H | 7.71 | d, J = 8.3 Hz | Aromatic CH |

| ¹H | 4.05 | s | -CH₂- |

| ¹³C | 186.0 | C=O | |

| ¹³C | 132.9 | Aromatic C | |

| ¹³C | 130.5 | Aromatic CH | |

| ¹³C | 128.6 | Aromatic CH | |

| ¹³C | 113.5 | -C≡N (acetyl) | |

| ¹³C | 29.6 | -CH₂- |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. The FTIR spectrum provides clear evidence for the presence of the nitrile and carbonyl groups. A strong absorption peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the benzonitrile moiety. The carbonyl (C=O) stretching vibration of the ketone functional group typically appears as a sharp, intense band in the region of 1680-1700 cm⁻¹. The presence of these two distinct peaks is a key diagnostic feature for the confirmation of the compound's structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 |

| Carbonyl (C=O) | Stretching | ~1685 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2950-2850 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions. The aromatic benzonitrile system gives rise to strong absorptions in the UV region. The presence of the carbonyl group can lead to a weaker n→π* transition at longer wavelengths. The exact position of the absorption maxima (λ_max) can be influenced by the solvent used for the analysis.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements. For this compound (C₁₀H₆N₂O), the expected exact mass is approximately 170.0480. HRMS analysis can confirm this mass with high precision, for instance, by detecting the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. acs.orguniovi.es This data is invaluable for confirming the molecular formula of the synthesized compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chbruker.com As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it is EPR-silent and would not be expected to produce an EPR spectrum under normal conditions. This technique would become relevant only if the molecule were to be converted into a radical ion or a triplet state.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For this compound, with a molecular formula of C₁₀H₆N₂O, the theoretical elemental composition is approximately:

Carbon (C): 70.58%

Hydrogen (H): 3.55%

Nitrogen (N): 16.46%

Experimental values obtained from elemental analysis are compared with these theoretical percentages to confirm the purity and empirical formula of the synthesized compound. aksci.com

Solid-State Characterization

X-ray Crystallography (Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. iastate.edu By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated as the X-rays are scattered by the electron clouds of the atoms in the crystal lattice. iastate.edu The angles and intensities of the diffracted beams are recorded and analyzed to produce a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. iastate.edu This technique is indispensable for unambiguously establishing the connectivity of atoms and the conformation of molecules in the solid state.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a publicly available single-crystal X-ray diffraction structure for this compound. neuinfo.orgcrystallography.net

To illustrate the type of information obtained from a single-crystal X-ray diffraction study, the crystallographic data for a related substituted benzonitrile, 4-bromobenzonitrile, is presented in the table below. This data provides an example of the detailed structural parameters that would be determined for this compound if suitable single crystals were analyzed.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.97(1) |

| b (Å) | 13.68(2) |

| c (Å) | 6.95(1) |

| β (°) | 115.9(1) |

| Volume (ų) | 682(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.78 |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is another essential technique for the characterization of crystalline solids. libretexts.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline powder containing a large number of small, randomly oriented crystallites. libretexts.org The incident X-ray beam is diffracted by the various lattice planes of the crystallites, producing a characteristic diffraction pattern of intensity versus the diffraction angle (2θ). libretexts.org

This pattern serves as a unique "fingerprint" for a specific crystalline phase, making PXRD a powerful tool for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified.

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern.

Analysis of Crystallinity: The sharpness of the diffraction peaks can provide information about the degree of crystallinity of the material.

As of the latest database searches, an experimental powder X-ray diffraction pattern for this compound has not been reported in the public domain. To demonstrate the typical data representation from a PXRD experiment, an example table showing diffraction peaks for a crystalline organic compound is provided below. Such a table lists the 2θ angles of the diffraction peaks and their corresponding relative intensities.

| 2θ Angle (°) | Relative Intensity (%) |

|---|---|

| 10.5 | 85 |

| 12.8 | 45 |

| 15.2 | 100 |

| 18.9 | 60 |

| 21.1 | 95 |

| 23.7 | 70 |

| 25.4 | 50 |

| 28.0 | 30 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has proven to be a powerful tool for examining the intricacies of molecular systems at the electronic level. researchgate.net For 4-(2-Cyanoacetyl)Benzonitrile, DFT calculations have been instrumental in elucidating its fundamental properties.

Theoretical geometry optimization of this compound, typically performed using methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), helps in determining the most stable three-dimensional arrangement of its atoms. analis.com.my Conformational analysis identifies the different spatial arrangements of the molecule (conformers) and their relative energies. pjbmb.org.pk For molecules with flexible bonds, such as the one connecting the cyanoacetyl group to the phenyl ring, multiple conformers may exist. researchgate.net Computational methods can predict the most stable conformer by finding the structure with the minimum potential energy. pjbmb.org.pk The planarity of the benzonitrile (B105546) ring and the orientation of the cyanoacetyl substituent are key aspects explored in these analyses.

The electronic properties of a molecule are crucial in determining its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com For this compound, the HOMO is typically localized on the benzonitrile ring, indicating its electron-donating capability, while the LUMO is often distributed over the cyanoacetyl group, which acts as the electron-accepting region. researchgate.net This distribution implies a potential for intramolecular charge transfer from the phenyl ring to the cyanoacetyl moiety. researchgate.net

Charge Distribution: The distribution of electron density across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. orientjchem.org These maps highlight the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms of the cyano groups and the oxygen atom of the carbonyl group are expected to be regions of negative electrostatic potential (red areas), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential (blue areas), indicating sites for nucleophilic attack. orientjchem.org Mulliken charge analysis is another computational method used to quantify the partial charge on each atom, providing further insight into the molecule's reactivity. analis.com.my

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Computational methods can predict the vibrational spectra of molecules, which is invaluable for interpreting experimental data. Anharmonic IR simulations, which go beyond the simpler harmonic approximation, provide more accurate predictions of vibrational frequencies. nih.govnih.gov For this compound, these simulations can help assign the characteristic vibrational modes, such as the C≡N stretching of the two nitrile groups and the C=O stretching of the acetyl group. frontiersin.orgfrontiersin.org Comparing the computed spectrum with the experimental one can confirm the molecular structure and provide a deeper understanding of its vibrational properties. frontiersin.org

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. scirp.org By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it is possible to identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. analis.com.mymdpi.com For this compound, this analysis can reveal how molecules pack in the solid state, highlighting the roles of the cyano and carbonyl groups in forming intermolecular interactions. dergipark.org.tr Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. mdpi.com

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. rsc.orgkuleuven.be These descriptors are derived from the change in energy as a function of the number of electrons. kuleuven.be

Local Reactivity Descriptors: Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx

These descriptors offer a theoretical basis for understanding and predicting the chemical behavior of this compound in various reactions. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative) Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 4.85 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 5.01 eV |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Time-Dependent Density Functional Theory (TD-DFT) Applications

TD-DFT is an extension of DFT that is used to study the excited-state properties of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). researchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum of this compound. rsc.org This allows for the assignment of the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions, providing insights into the molecule's photophysical properties. ohio-state.edu

Ab Initio Calculations for Photochemical Behavior of Related Structures

Ab initio calculations, which are computational methods based on quantum mechanics, are instrumental in elucidating the complex photochemical and photophysical processes that molecules undergo upon excitation by light. numberanalytics.com These calculations provide a theoretical framework to understand reaction mechanisms, excited-state dynamics, and the influence of molecular structure on photochemical behavior. cecam.orgstanford.edu For complex organic molecules, including derivatives of benzonitrile, these computational investigations are crucial for interpreting experimental observations and predicting photochemical reactivity. anu.edu.au

While specific ab initio studies on this compound are not extensively documented in publicly available literature, a significant body of research exists for structurally related compounds, particularly 4-(dimethylamino)benzonitrile (B74231) (DMABN) and other substituted benzonitriles. These studies offer valuable insights into the likely photochemical behavior of the cyanoacetyl derivative. The core of this behavior often revolves around processes like intramolecular charge transfer (ICT), internal conversion (IC), and intersystem crossing (ISC). acs.orgacs.org

Research Findings on Related Benzonitrile Derivatives

Computational studies on DMABN have been particularly influential in understanding the photochemistry of donor-acceptor substituted benzene (B151609) derivatives. Upon photoexcitation, DMABN exhibits a phenomenon known as dual fluorescence, which has been extensively investigated through theoretical calculations. These calculations have explored the geometries and electronic structures of the ground state and various excited states. acs.org

Ab initio multiple spawning (AIMS) simulations, combined with time-dependent density functional theory (TD-DFT), have provided a detailed picture of the ultrafast dynamics of DMABN following photoexcitation. nih.gov These simulations have shown that after initial excitation to the S2 state, there is a rapid, sub-50 femtosecond, nonadiabatic population transfer to the S1 state. nih.gov This initial decay does not involve significant twisting of the dimethylamino group. nih.gov The torsion of this group becomes more prominent once the molecule is in the S1 state, which has a more pronounced locally excited character. nih.gov

Further theoretical investigations have focused on the competition between different deactivation pathways from the excited state. For DMABN, as well as for 4-(methylamino)benzonitrile (B1588828) (MABN) and 4-aminobenzonitrile (B131773) (ABN), temperature plays a significant role in the efficiency of internal conversion. acs.org As the temperature increases, internal conversion becomes a more dominant deactivation pathway for the first excited singlet state (S1), competing with fluorescence and intersystem crossing. acs.org

The following table summarizes key computational findings for DMABN, a representative related structure.

| Computational Method | Key Finding | Time Scale | Reference |

| AIMS with LR-TDDFT | Nonadiabatic population transfer from S2 to S1 | < 50 fs | nih.gov |

| AIMS with LR-TDDFT | Torsion of the dimethylamino group occurs on the S1 surface | > 50 fs | nih.gov |

| Experimental & Theoretical | Temperature-dependent increase in internal conversion (IC) yield | Varies with temperature | acs.org |

| Experimental & Theoretical | Decrease in fluorescence and intersystem crossing (ISC) yields with increasing temperature | Varies with temperature | acs.org |

Insights into Photochemical Mechanisms

The photochemical behavior of these related benzonitrile derivatives is largely governed by the nature of their excited states. Ab initio calculations help to characterize these states, which can include locally excited (LE) states and intramolecular charge transfer (ICT) states. The relative energies of these states and the barriers between them determine the ultimate photophysical and photochemical outcomes.

For instance, in nonpolar solvents, the delocalized excited (DE) state of DMABN is observed to have a planar structure with significant double bond character between the dimethylamino group and the phenyl ring, indicating conjugation is mainly between these two moieties. acs.org In polar solvents, the stabilization of the ICT state becomes more significant, leading to the characteristic dual fluorescence.

The table below presents a simplified overview of the excited state dynamics for DMABN as elucidated by computational and experimental studies.

| State | Description | Key Process | Solvent Dependence |

| S0 | Ground State | Absorption of a photon | - |

| S2 | Initially populated bright state | Ultrafast decay to S1 | Weak |

| S1 (LE) | Locally Excited State | Torsional motion, can lead to ICT or decay to S0 | Significant |

| S1 (ICT) | Intramolecular Charge Transfer State | Fluorescence (anomalous emission), decay to S0 | Strong |

These computational investigations into related structures provide a solid foundation for postulating the photochemical behavior of this compound. The presence of both an electron-withdrawing cyano group on the acetyl moiety and another on the benzonitrile ring suggests a complex interplay of electronic effects that would likely lead to interesting excited-state dynamics, potentially involving efficient internal conversion or intramolecular charge transfer processes.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

While established methods for synthesizing 4-(2-Cyanoacetyl)Benzonitrile exist, a significant focus of future research lies in the development of more sustainable and environmentally friendly synthetic pathways. ijsetpub.com This aligns with the broader principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of non-toxic reagents. ijsetpub.comgesundheitsindustrie-bw.de

Key areas for advancement include:

Microwave-Assisted Synthesis: Research has already indicated that microwave irradiation can significantly accelerate reaction times for related compounds, often leading to higher yields and cleaner reactions. mdpi.comscirp.org Future work could focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially reducing energy usage and reaction times from hours to minutes. mdpi.com

Solvent-Free and Greener Solvents: The exploration of solvent-free reaction conditions or the use of environmentally benign solvents like glycerol (B35011) is a promising avenue. scirp.org This minimizes the environmental impact associated with traditional organic solvents. gesundheitsindustrie-bw.de

Catalytic Approaches: The development of novel catalysts, including biocatalysts like enzymes or heterogeneous catalysts, could offer highly selective and efficient routes to the target molecule. gesundheitsindustrie-bw.deacs.org These catalysts can often operate under milder conditions and be recycled, further enhancing the sustainability of the process. gesundheitsindustrie-bw.de For instance, the use of biocatalytic foams composed of crosslinked enzymes presents an innovative approach to creating robust and reusable catalytic systems. gesundheitsindustrie-bw.de

A comparative analysis of existing and potential future synthetic routes is presented below:

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

| Traditional Synthesis | Often involves multi-step processes with refluxing in organic solvents. researchgate.net | Established and well-understood procedures. | Optimization of existing protocols for higher yields. |

| Microwave-Assisted | Utilizes microwave energy to accelerate reactions. mdpi.comscirp.org | Drastically reduced reaction times, potential for higher yields. mdpi.com | Development of specific microwave protocols for this compound. |

| Green Solvents | Employs environmentally friendly solvents like glycerol. scirp.org | Reduced environmental impact and potential for easier product isolation. | Screening and optimization of various green solvents. |

| Catalytic Methods | Utilizes catalysts to enhance reaction efficiency and selectivity. gesundheitsindustrie-bw.deacs.org | High selectivity, milder reaction conditions, catalyst recyclability. | Design and application of novel catalysts, including biocatalysts. |

Expanded Scope in Directed Heterocyclic Synthesis

The reactive nature of the cyanoacetyl and benzonitrile (B105546) moieties in this compound makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. smolecule.com Future research will likely focus on expanding its application in directed synthesis to create novel and complex heterocyclic systems with potential applications in medicinal chemistry and materials science. smolecule.com

Key research avenues include:

Multi-Component Reactions: Designing one-pot, multi-component reactions involving this compound to efficiently construct complex heterocyclic scaffolds. This approach offers advantages in terms of atom economy and reduced purification steps.

Synthesis of Novel Fused Heterocycles: Exploring its use in the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-e]pyridines and quinazolines, which are known to exhibit a range of biological activities. acs.orgresearchgate.net The "tert-amino effect" is one such strategy that has been used to create fused pyrazoline derivatives. beilstein-journals.org

Directed C-H Functionalization: Investigating sterically directed C-H activation and functionalization reactions on the benzonitrile ring to introduce additional substituents with high regioselectivity. nih.gov This could lead to the synthesis of derivatives with tailored electronic and steric properties.

Advanced Materials Applications and Performance Optimization

The electron-withdrawing properties of the cyano groups in this compound make it and its derivatives interesting candidates for applications in advanced materials. Future research will focus on exploring and optimizing its use in various material science domains.

Potential applications and research directions include:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the cyano groups suggests potential for use in thermally activated delayed fluorescence (TADF) materials for OLEDs. Derivatives could be designed to have specific singlet-triplet energy gaps, a key parameter for TADF efficiency.

Polymers and Resins: The nitrile and acetyl groups can participate in polymerization and cross-linking reactions, making it a potential monomer or additive for creating polymers with specific thermal or mechanical properties.

Non-linear Optical (NLO) Materials: The donor-acceptor nature that can be engineered into its derivatives makes them candidates for NLO materials, which have applications in optoelectronics and telecommunications.